molecular formula C22H20N2O3S2 B2865090 (3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 894673-29-1

(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2865090
CAS RN: 894673-29-1
M. Wt: 424.53
InChI Key: ORSPANJQFPTGJH-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-1-(4-methylbenzyl)-3-{[(4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H20N2O3S2 and its molecular weight is 424.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

One research avenue involves the synthesis of heterocyclic compounds through the interaction of amino and sulfamide derivatives, leading to the formation of 1H-2.1.3-benzothiadiazine 2.2-dioxide derivatives. This process yields various mono- and dialkyl derivatives through reactions with alkyl halides, showcasing the compound's potential as a precursor for further chemical transformations (Knollmüller, 1971).

Anticancer Applications

Research has identified the anticancer potential of related compounds, particularly against breast cancer cells. A study outlined the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, demonstrating significant antiproliferative effects on MCF-7 and HepG-2 cancer cell lines. This highlights the therapeutic potential of such compounds in the development of new anticancer agents (Gad et al., 2020).

Electronic and Nonlinear Optical Properties

The electronic and nonlinear optical properties of compounds similar to the one have been explored, providing insight into their potential applications in material science. A study on 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones revealed their electronic properties and potential for use in various optical and electronic applications (Beytur & Avinca, 2021).

Enzyme Inhibition for Therapeutic Use

The synthesis and investigation of thieno[1,3]oxazin-4-ones and thieno[1,3]thiazin-4-ones as inhibitors of cholesterol esterase and acetylcholinesterase highlight the potential of these compounds in developing treatments for diseases related to enzyme dysfunction. Such studies are crucial for understanding the biochemical interactions and therapeutic applications of these compounds (Pietsch & Gütschow, 2005).

properties

IUPAC Name

(3Z)-3-[(4-methylanilino)methylidene]-1-[(4-methylphenyl)methyl]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S2/c1-15-3-7-17(8-4-15)14-24-19-11-12-28-22(19)21(25)20(29(24,26)27)13-23-18-9-5-16(2)6-10-18/h3-13,23H,14H2,1-2H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSPANJQFPTGJH-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)C(=CNC4=CC=C(C=C4)C)S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=O)/C(=C/NC4=CC=C(C=C4)C)/S2(=O)=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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